

Pyrromethene 597: A Fluorescent Probe for Cellular Imaging of Lipid Droplets

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Compound of Interest

Compound Name: Pyrromethene 597

Cat. No.: B165231

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrromethene 597 (PM597) is a highly photostable, lipophilic fluorescent dye belonging to the extensive BODIPY™ (boron-dipyrromethene) family of fluorophores. Its inherent hydrophobicity makes it an excellent candidate for staining intracellular lipid-rich structures. This document provides detailed application notes and a generalized protocol for the use of **Pyrromethene 597** as a fluorescent probe for imaging intracellular lipid droplets in both live and fixed cells.

Principle

As a member of the BODIPY class of dyes, **Pyrromethene 597** exhibits strong fluorescence in nonpolar environments. When introduced to cells, its lipophilic nature leads to its preferential partitioning into the neutral lipid core of intracellular lipid droplets. This results in a significant increase in fluorescence intensity upon localization within these organelles, allowing for their clear visualization with high contrast against the aqueous environment of the cytoplasm.

Data Presentation

Photophysical Properties of Pyrromethene 597

Property	Value	Solvent/Condition	Reference
Excitation Maximum (λ_{ex})	~523-525 nm	Ethanol/Methanol	[1][2]
Emission Maximum (λ_{em})	~557-567 nm	Ethanol/Methanol	[1][2]
Molar Extinction Coefficient (ϵ)	$\sim 6.8 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$	Ethanol	[2]
Fluorescence Quantum Yield (Φ_f)	0.77	Ethanol	[1]
Molecular Weight	374.32 g/mol	N/A	[2]
Chemical Formula	$\text{C}_{22}\text{H}_{33}\text{BF}_2\text{N}_2$	N/A	[3]

Experimental Protocols

While a specific, validated protocol for **Pyrromethene 597** in cellular imaging is not widely published, its characteristics as a BODIPY dye allow for the adaptation of established protocols for this class of probes for lipid droplet staining. The following protocols are based on general procedures for BODIPY dyes and should be optimized for your specific cell type and experimental conditions.[4][5][6]

Protocol 1: Live-Cell Imaging of Lipid Droplets

This protocol outlines the steps for staining lipid droplets in living cells with a BODIPY-based dye like **Pyrromethene 597**.

Materials:

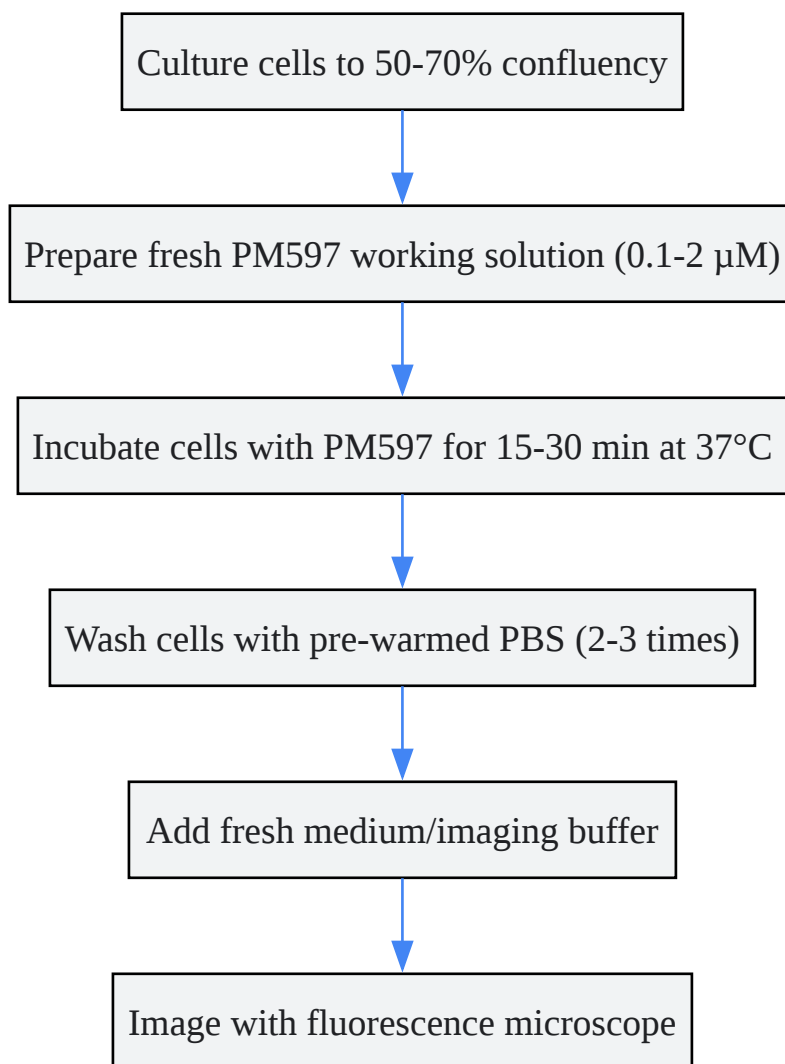
- **Pyrromethene 597** (prepare a stock solution, e.g., 1 mM in DMSO)
- Live cells cultured on imaging-compatible plates or coverslips
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

- Fluorescence microscope with appropriate filter sets (e.g., for FITC or TRITC, depending on spectral overlap)

Procedure:

- Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on an appropriate imaging vessel. Ensure cells are healthy and adherent before staining.
- Dye Preparation: Prepare a fresh working solution of **Pyrromethene 597** by diluting the stock solution in pre-warmed complete cell culture medium. A starting concentration range of 0.1 μM to 2 μM is recommended.[5] It is crucial to optimize the final concentration to achieve bright staining with minimal cytotoxicity.
- Cell Staining:
 - Remove the existing culture medium from the cells.
 - Gently add the **Pyrromethene 597**-containing medium to the cells.
 - Incubate the cells at 37°C in a CO₂ incubator for 15 to 30 minutes, protected from light.[5] Incubation time may need optimization.
- Washing (Optional but Recommended):
 - Gently aspirate the dye-containing medium.
 - Wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye and reduce background fluorescence.[5]
- Imaging:
 - Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
 - Image the cells using a fluorescence microscope. Use the lowest possible excitation power to minimize phototoxicity and photobleaching.

Workflow for Live-Cell Lipid Droplet Staining



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Caption: Workflow for staining lipid droplets in live cells.

Protocol 2: Staining of Lipid Droplets in Fixed Cells

This protocol is suitable for experiments where live-cell imaging is not required and allows for co-staining with other antibodies.

Materials:

- **Pyrromethene 597** (1 mM stock solution in DMSO)
- Cells cultured on coverslips

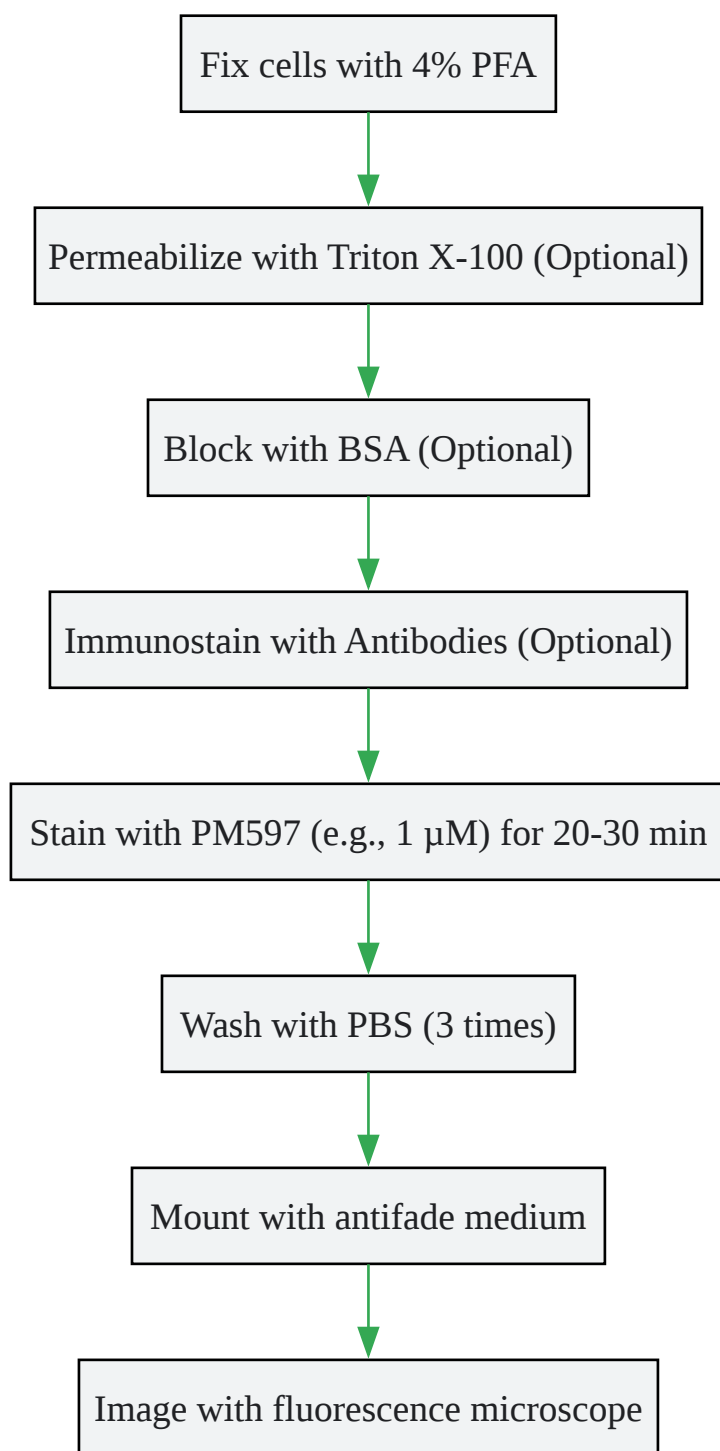
- PBS
- 4% Paraformaldehyde (PFA) in PBS
- (Optional) Permeabilization buffer (e.g., 0.1% Triton™ X-100 in PBS)
- (Optional) Blocking buffer (e.g., 1% BSA in PBS)
- (Optional) Primary and fluorescently labeled secondary antibodies
- Antifade mounting medium

Procedure:

- Cell Fixation:
 - Wash cells twice with PBS.
 - Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (Optional): If co-staining with intracellular antibodies, permeabilize the cells with 0.1% Triton™ X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.
- Blocking (Optional): If performing immunostaining, block non-specific antibody binding with 1% BSA in PBS for 30-60 minutes.
- Immunostaining (Optional): Incubate with primary and secondary antibodies according to the manufacturer's protocols.
- **Pyrromethene 597** Staining:
 - Prepare a working solution of **Pyrromethene 597** in PBS (e.g., 1 μ M).
 - Incubate the fixed (and optionally permeabilized/stained) cells with the PM597 solution for 20-30 minutes at room temperature, protected from light.

- Washing: Wash the cells three times with PBS for 5 minutes each to remove excess dye.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Image the stained cells using a fluorescence microscope with the appropriate filter sets.

Workflow for Fixed-Cell Lipid Droplet Staining



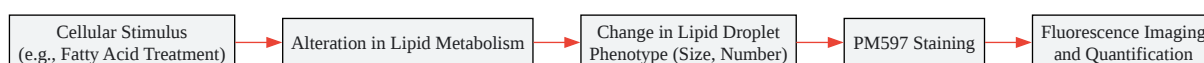
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Caption: Workflow for staining lipid droplets in fixed cells.

Application in Studying Lipid Metabolism

While **Pyrromethene 597** is primarily a structural marker for lipid droplets, it can be employed in studies investigating lipid metabolism. Changes in the number, size, and distribution of lipid droplets can be quantified using PM597 staining in response to various stimuli or genetic manipulations. For instance, cells can be treated with fatty acids to induce lipid droplet formation and stained with PM597 to visualize this process.[7] This allows for a qualitative and quantitative assessment of cellular lipid storage, providing insights into pathways of lipid uptake, synthesis, and breakdown.

Logical Relationship in Lipid Metabolism Studies



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Caption: Using PM597 to study changes in lipid metabolism.

Cytotoxicity Considerations

Specific cytotoxicity data for **Pyrromethene 597** at concentrations used for cellular imaging is not readily available. As with any exogenous fluorescent probe, it is essential to assess its potential toxicity to the cells under investigation, especially for live-cell imaging and time-lapse experiments. A simple method to evaluate cytotoxicity is to perform a viability assay (e.g., using Trypan Blue or a commercial cytotoxicity kit) on cells incubated with a range of PM597 concentrations.[8][9][10] Additionally, observing cell morphology and motility during live-cell imaging can provide qualitative indicators of cellular health. It is recommended to use the lowest effective concentration of the dye to minimize potential cytotoxic effects.

Conclusion

Pyrromethene 597 is a valuable fluorescent probe for the visualization of intracellular lipid droplets due to its high photostability and lipophilic nature. By adapting standard protocols for BODIPY dyes, researchers can effectively label and image these dynamic organelles in both live and fixed cells. While its direct application in studying signaling pathways is not yet established, its utility as a robust lipid droplet stain makes it a useful tool for investigating various aspects of cellular lipid metabolism and storage. As with all fluorescent probes, careful

optimization of staining conditions and assessment of potential cytotoxicity are crucial for obtaining reliable and meaningful results.

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